1-benzyl-N-(3-methoxybenzyl)-4-piperidinecarboxamide
Overview
Description
1-benzyl-N-(3-methoxybenzyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Selective Receptor Affinity
- Research on sila-analogues of spiro[indane-1,4‘-piperidine] derivatives, including structures related to "1-benzyl-N-(3-methoxybenzyl)-4-piperidinecarboxamide," highlighted their high-affinity, selective σ ligands. Such compounds were synthesized and evaluated for their affinities across central nervous system receptors, providing insights into their potential pharmacological applications (Tacke et al., 2003).
Synthesis and Evaluation of Novel Compounds
- A study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone revealed anti-inflammatory and analgesic agents. This demonstrates the broader chemical synthesis applications of compounds structurally related to "this compound" and their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Gastrointestinal Prokinetic Activities
- Benzamide derivatives, including those similar to "this compound," have been synthesized and evaluated for their effects on gastrointestinal motility. These studies explore the potential of such compounds as prokinetic agents, highlighting their applications in addressing gastrointestinal disorders (Sonda et al., 2004).
Conformational Studies and Drug Design
- Theoretical conformational studies on dopamine antagonistic benzamide drugs, including derivatives of "this compound," provide valuable insights into drug design. These studies contribute to understanding the active conformers of substituted benzamide drugs and their interactions with dopamine receptors, aiding in the development of neuroleptic drugs (van de Waterbeemd & Testa, 1983).
Radiolabeling for Imaging Studies
- Radiosynthesis of compounds with high affinity for serotonin-5HT2-receptors, including radioiodinated derivatives structurally related to "this compound," showcases applications in developing tracers for γ-emission tomography. This research highlights the potential of such compounds in neuroimaging and studying receptor distributions in the brain (Mertens et al., 1994).
Properties
IUPAC Name |
1-benzyl-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-9-5-8-18(14-20)15-22-21(24)19-10-12-23(13-11-19)16-17-6-3-2-4-7-17/h2-9,14,19H,10-13,15-16H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQFDFFWXIVBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.